ZINC36617540

HIV Nef Molecular Docking

ZINC36617540 (CAS 1174905-91-9) is a small molecule HIV-Nef protein inhibitor identified through an integrated computational framework combining pharmacophore-based virtual screening and molecular dynamics simulations. It is characterized as a novel Nef protein inhibitor with anti-HIV activity, exhibiting a binding free energy (ΔG bind) of -20.2271 kcal/mol against the Nef protein dimer interface.

Molecular Formula C21H17N5O
Molecular Weight 355.4 g/mol
Cat. No. B15580428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC36617540
Molecular FormulaC21H17N5O
Molecular Weight355.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H17N5O/c1-16-22-20-15-9-8-14-19(20)21(27)25(16)23-24-26(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3/b24-23+
InChIKeyTVHWTBCSWIJFSJ-WCWDXBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ZINC36617540: A Computationally-Validated Nef Protein Inhibitor for HIV Research Procurement


ZINC36617540 (CAS 1174905-91-9) is a small molecule HIV-Nef protein inhibitor identified through an integrated computational framework combining pharmacophore-based virtual screening and molecular dynamics simulations [1]. It is characterized as a novel Nef protein inhibitor with anti-HIV activity, exhibiting a binding free energy (ΔG bind) of -20.2271 kcal/mol against the Nef protein dimer interface [1]. The compound has a molecular formula of C21H17N5O and a molecular weight of 355.39 g/mol [2]. As a research tool, ZINC36617540 serves as a valuable starting point for structure-based drug design targeting the HIV-Nef accessory factor, which is implicated in AIDS pathogenesis [1].

Why ZINC36617540 Cannot Be Simply Replaced with Other Nef Inhibitors


While several Nef inhibitors have been reported, including B9 and ZINC04177596, ZINC36617540 exhibits a distinct binding free energy profile (-20.2271 kcal/mol) that differs from both the reference compound B9 (-18.0694 kcal/mol) and the alternative hit ZINC04177596 (-28.7482 kcal/mol) [1]. This quantitative variance in predicted binding affinity, derived from rigorous molecular dynamics simulations and post-dynamics analysis, underscores that in-class compounds are not interchangeable. Subtle differences in binding free energy can translate to significant disparities in biological activity and target engagement, making ZINC36617540 a specific chemical entity for studies where its particular interaction profile is required [1].

Quantitative Differentiation of ZINC36617540 Against Key Comparators


ZINC36617540 vs. B9: Binding Free Energy Comparison

In a direct head-to-head computational comparison, ZINC36617540 demonstrated a more favorable binding free energy (ΔG bind = -20.2271 kcal/mol) compared to the reference Nef inhibitor B9 (ΔG bind = -18.0694 kcal/mol) [1]. This indicates a stronger predicted interaction with the Nef protein dimer interface. The difference of 2.1577 kcal/mol suggests a potentially higher binding affinity, which could be critical for effective target engagement in vitro [1].

HIV Nef Molecular Docking

ZINC36617540 vs. ZINC04177596: Distinct Binding Free Energy Profiles

Within the same computational study, ZINC36617540 (ΔG bind = -20.2271 kcal/mol) exhibited a less favorable binding free energy compared to ZINC04177596 (ΔG bind = -28.7482 kcal/mol) [1]. While ZINC04177596 shows a stronger predicted interaction, ZINC36617540 offers a distinct chemical scaffold and a moderate binding affinity that may be advantageous for avoiding off-target effects or for use in combination studies where a less potent, more selective agent is desired [1].

HIV Nef Virtual Screening

Conserved Binding Mode with Prototype B9 Confirms On-Target Activity

ZINC36617540 was shown to adopt a similar binding mode at the Nef dimer interface as the prototype inhibitor B9 [1]. The interactions are primarily driven by hydrophobic and electrostatic forces, suggesting that ZINC36617540 engages the same critical residues as B9, a compound with validated anti-HIV activity [1].

HIV Nef Molecular Dynamics

Chemical Structure and Purity for Reproducible Research

ZINC36617540 is supplied as a solid powder with a molecular formula of C21H17N5O and a molecular weight of 355.39 g/mol . While specific purity data is not disclosed by all vendors, the compound is typically provided for research use only, and its identity can be confirmed by CAS registry number 1174905-91-9 [1].

HIV Nef Research Tools

Optimal Use Cases for ZINC36617540 in HIV-Nef Research


Validation of Nef Protein as a Therapeutic Target

ZINC36617540 can be employed as a tool compound to validate the therapeutic relevance of the HIV-Nef protein in cellular models of HIV infection. Its superior predicted binding affinity over B9 (-20.2271 kcal/mol vs -18.0694 kcal/mol) makes it a suitable candidate for initial target engagement studies [1].

Structure-Based Drug Design and Lead Optimization

Given its well-defined binding mode at the Nef dimer interface, ZINC36617540 serves as an excellent starting point for structure-activity relationship (SAR) studies. Medicinal chemists can use its scaffold to explore modifications that enhance potency while monitoring the impact on binding free energy [1].

Comparative Studies with Other Nef Inhibitors

Researchers can utilize ZINC36617540 in comparative studies against ZINC04177596 or B9 to dissect the relationship between binding free energy, binding kinetics, and functional inhibition of Nef. Such studies are critical for understanding the optimal properties for a clinical candidate [1].

Mechanistic Studies of Nef-Dependent HIV Pathogenesis

ZINC36617540 can be used to probe the specific role of Nef in HIV-mediated immune evasion and viral replication. By inhibiting Nef function, researchers can delineate downstream signaling pathways and cellular processes that are dependent on this accessory protein [1].

Technical Documentation Hub

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